Pure Competitive Antagonism: Schild Slope Confirms Classical Pharmacology
SR2640 exhibits pure competitive antagonism at the LTD4 receptor, as demonstrated by Schild plot analysis of tracheal contractions. The slope of 0.99 does not significantly deviate from unity, confirming that SR2640 acts solely through reversible, surmountable receptor blockade without allosteric modulation or functional bias [1]. This contrasts with montelukast, which shows a Schild slope of 0.8, indicating non-classical behavior that may involve slow dissociation kinetics or inverse agonism [2].
| Evidence Dimension | Schild plot slope (competitive antagonism fidelity) |
|---|---|
| Target Compound Data | 0.99 (not significantly different from 1.0) |
| Comparator Or Baseline | Montelukast: 0.8 |
| Quantified Difference | SR2640 slope is 0.99 vs. 0.8 for montelukast; SR2640 maintains unity, montelukast deviates |
| Conditions | Guinea pig tracheal strips stimulated with LTD4 |
Why This Matters
A Schild slope of unity confirms SR2640 is a pure competitive antagonist, essential for accurate receptor reserve calculations and mechanistic studies, whereas montelukast's deviation introduces complexity that may confound such analyses.
- [1] Ahnfelt-Rønne I, et al. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid). Eur J Pharmacol. 1988;155(1-2):117-28. PMID: 2854067. View Source
- [2] Jones TR, et al. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Can J Physiol Pharmacol. 1995;73(2):191-201. PMID: 7621356. View Source
